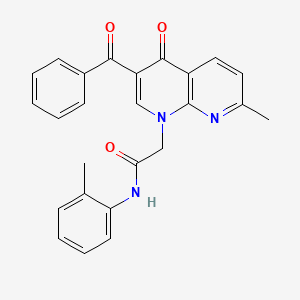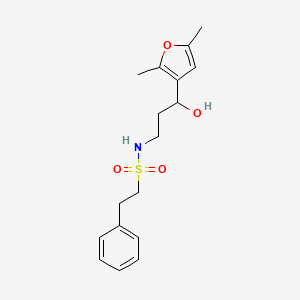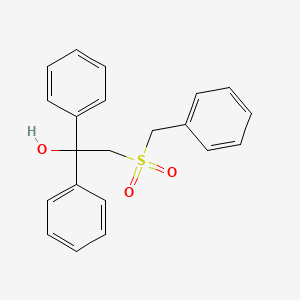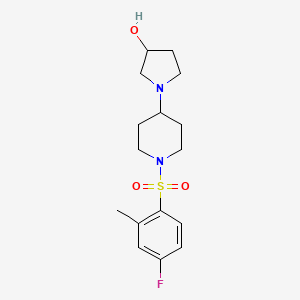![molecular formula C15H13ClFNO2 B2478654 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232822-75-1](/img/structure/B2478654.png)
2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H13ClFNO2 and a molecular weight of 293.72 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.72 . Other physical and chemical properties such as melting point, solubility, and color are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized and characterized through techniques like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. These studies provide detailed insights into its molecular structure and properties (Demircioğlu, 2021).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the nature of binding of the compound with specific DNA structures, such as dodecamer d(CGCGAATTCGCG)2 and guanine-DNA. This suggests potential biological applications, particularly in understanding interactions with genetic material (Demircioğlu, 2021).
Density Functional Theory (DFT) Analysis
- DFT analysis has been used to calculate optimized geometrical parameters and study the chemical activity of the compound. This theoretical approach helps in predicting the reactivity and stability of the compound under various conditions (Alaşalvar et al., 2015).
Nonlinear Optical (NLO) Properties
- Some studies have focused on the nonlinear optical properties of similar compounds. This indicates potential applications in fields like photonics and optoelectronics, where materials with such properties are valuable (Ashfaq et al., 2022).
Antibacterial and Antioxidant Activities
- Research on tridentate salicylaldimines, similar to the compound , has revealed antibacterial and antioxidant activities. This implies potential applications in developing antibacterial agents and antioxidants (Oloyede-Akinsulere et al., 2018).
Fluorescence Properties
- The fluorescence behavior of related Schiff base compounds has been studied, which is significant for applications in sensing, imaging, and molecular probes (Kusmariya & Mishra, 2015).
Mécanisme D'action
Orientations Futures
The future directions for research involving this compound are not specified in the available resources. Given its classification as a biochemical for proteomics research , it’s likely that future research could involve further exploration of its biological activity and potential applications in medicine or biotechnology.
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-6-11(17)8-12(13)16/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBSDJZMBGKIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)


![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide](/img/structure/B2478587.png)


![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)



